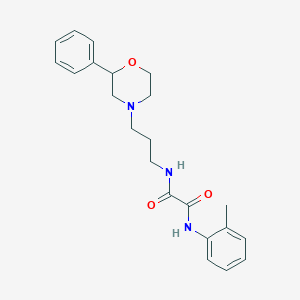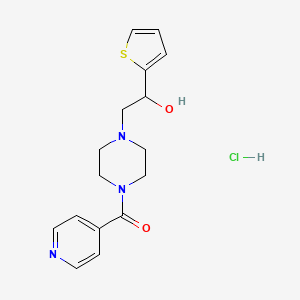![molecular formula C11H15NO B3006869 2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol CAS No. 2095773-07-0](/img/structure/B3006869.png)
2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs are known to interact with their targets in a manner that results in a range of biological activities
Biochemical Pathways
It is known that ethanol, a related compound, is metabolized via at least three distinct enzymatic pathways: alcohol dehydrogenase (adh), cytochrome p450 (cyp2e1), and a non-oxidative pathway catalyzed by fatty acid ethyl ester (faee) synthase . These pathways could potentially be affected by the compound .
Pharmacokinetics
Ethanol, a related compound, is known to be metabolized primarily in the liver through the adh and cyp2e1 pathways . The pharmacokinetics of ethanol metabolism have been thoroughly explored, and these insights could potentially apply to the compound .
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects could potentially be attributed to the compound .
Action Environment
It is known that the nucleophilicity of related compounds can be influenced by the solvent environment
Biochemical Analysis
Biochemical Properties
2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol, as a THIQ-based compound, is expected to interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been reported yet. THIQ-based compounds are known to exert diverse biological activities, suggesting that they may interact with a variety of biomolecules .
Cellular Effects
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may also have significant effects on cell function.
Molecular Mechanism
Thiq-based compounds are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiq-based compounds are known to exert diverse biological activities, suggesting that this compound may have significant effects over time .
Dosage Effects in Animal Models
Thiq-based compounds are known to exert diverse biological activities, suggesting that this compound may have significant dosage-dependent effects .
Metabolic Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting that this compound may be involved in various metabolic pathways .
Transport and Distribution
Thiq-based compounds are known to exert diverse biological activities, suggesting that this compound may have significant effects on its localization or accumulation .
Subcellular Localization
Thiq-based compounds are known to exert diverse biological activities, suggesting that this compound may be localized to specific compartments or organelles .
Properties
IUPAC Name |
2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-6-5-11-7-9-3-1-2-4-10(9)8-12-11/h1-4,11-13H,5-8H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKACBLSJQCIWIQ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3006792.png)

![N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3006794.png)
![Methyl 3-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3006796.png)

![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006799.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B3006800.png)




